4-Bromo-2-fluoro-1-isopropoxybenzene
Overview
Description
4-Bromo-2-fluoro-1-isopropoxybenzene is a chemical compound with the molecular formula C9H10BrFO . It is also known by its IUPAC name 1-bromo-2-fluoro-4-isopropoxybenzene .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-fluoro-1-isopropoxybenzene consists of a benzene ring substituted with a bromo group at the 4th position, a fluoro group at the 2nd position, and an isopropoxy group at the 1st position . The molecular weight of this compound is 233.08 .Physical And Chemical Properties Analysis
4-Bromo-2-fluoro-1-isopropoxybenzene is a solid at room temperature . It has a molecular weight of 233.08 and a density of 1.4±0.1 g/cm³ . The boiling point is 221.8±20.0 °C at 760 mmHg . The compound has a vapour pressure of 0.2±0.4 mmHg at 25°C . The compound’s InChI code is 1S/C9H10BrFO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 .Scientific Research Applications
Results
Pharmacology
Results
Materials Science
Results
Biology
Results
Environmental Science
Results
Analytical Methods
Results
Pharmaceutical Industry
Results
Agrochemical Industry
Results
Dye and Pigment Industry
Results
Rubber Chemicals Industry
Results
Analytical Chemistry
Results
Environmental Fate Studies
Results
Organic Electronics
Methods of Application
Results: The synthesized OLED materials exhibit improved luminance and power efficiency, contributing to the advancement of display and lighting technologies .
Liquid Crystal Synthesis
Methods of Application
Results: The resulting liquid crystals show desirable electro-optical properties, such as controlled birefringence and dielectric anisotropy .
Heterocyclic Compound Synthesis
Methods of Application
Results: The heterocyclic compounds synthesized from this precursor are screened for biological activity, showing promise in drug discovery efforts .
Synthesis of Tetrasubstituted Alkenes
Methods of Application
Results: The alkenes produced are characterized by their high degree of substitution and are used as intermediates in further synthetic transformations .
Anti-inflammatory Agent Synthesis
Methods of Application
Results: The synthesized agents demonstrate significant anti-inflammatory activity in preclinical models, indicating their therapeutic potential .
Calibration of Analytical Instruments
Methods of Application
Results: The calibration process ensures the accuracy and precision of analytical measurements, which is crucial for quality control in various industries .
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
4-bromo-2-fluoro-1-propan-2-yloxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMRUYDNRLXHHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378428 | |
Record name | 4-bromo-2-fluoro-1-isopropoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-1-isopropoxybenzene | |
CAS RN |
202865-80-3 | |
Record name | 4-Bromo-2-fluoro-1-(1-methylethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202865-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-2-fluoro-1-isopropoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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